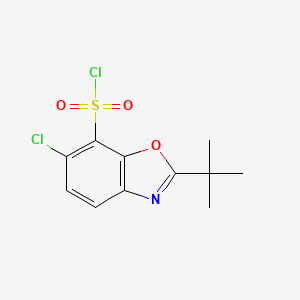

![molecular formula C8H9N3O B1323232 5-(Aminomethyl)benzo[d]isoxazol-3-amine CAS No. 368426-89-5](/img/structure/B1323232.png)

5-(Aminomethyl)benzo[d]isoxazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

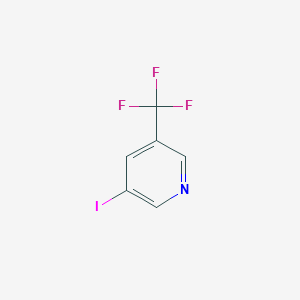

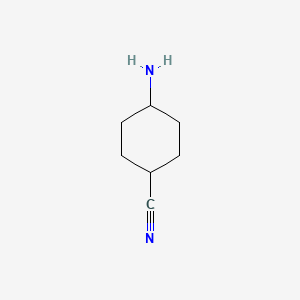

5-(Aminomethyl)benzo[d]isoxazol-3-amine, also abbreviated as AMBIA, is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It has significant potential for applications in various fields of research.

Synthesis Analysis

The synthesis of isoxazole derivatives, such as AMBIA, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures . A common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .Molecular Structure Analysis

The molecular structure of AMBIA consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . This structure is commonly found in many commercially available drugs .Chemical Reactions Analysis

Isoxazole derivatives, including AMBIA, are synthesized through various reactions. One of the main reactions involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Isoxazole derivatives, including 5-(Aminomethyl)benzo[d]isoxazol-3-amine, have been studied for their potential in treating neurological disorders. They exhibit anticonvulsant activities, which can be beneficial in managing epilepsy and seizures . The modification of the isoxazole ring has shown to impact the activity, suggesting that this compound could be a valuable scaffold for developing new neurological drugs.

Anticancer Research

The structure of isoxazole is a common feature in many anticancer agents. Research indicates that substituting different groups on the isoxazole ring can lead to compounds with promising anticancer properties . As such, 5-(Aminomethyl)benzo[d]isoxazol-3-amine could serve as a precursor in synthesizing new anticancer drugs.

Anti-Inflammatory Applications

Isoxazole compounds have demonstrated anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases . The aminomethyl group in 5-(Aminomethyl)benzo[d]isoxazol-3-amine could be modified to enhance these properties, potentially leading to new anti-inflammatory medications.

Antimicrobial Agents

The isoxazole ring is known for its antimicrobial activity. This makes 5-(Aminomethyl)benzo[d]isoxazol-3-amine a candidate for developing new antimicrobial drugs that could combat various bacterial and fungal infections .

Antidepressant and Anxiolytic Effects

Isoxazole derivatives have been associated with antidepressant and anxiolytic effects. This suggests that 5-(Aminomethyl)benzo[d]isoxazol-3-amine could be explored as a potential treatment for depression and anxiety disorders .

Immunosuppressive Properties

Some isoxazole derivatives have shown immunosuppressive activity, which can be useful in preventing organ transplant rejection and treating autoimmune diseases . Research into 5-(Aminomethyl)benzo[d]isoxazol-3-amine could uncover new immunosuppressive drugs.

Zukünftige Richtungen

Isoxazole derivatives, including AMBIA, continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)8(10)11-12-7/h1-3H,4,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWMOSYJDKAWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634920 |

Source

|

| Record name | 5-(Aminomethyl)-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)benzo[d]isoxazol-3-amine | |

CAS RN |

368426-89-5 |

Source

|

| Record name | 5-(Aminomethyl)-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

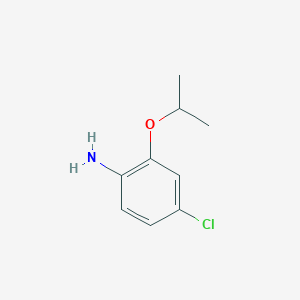

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

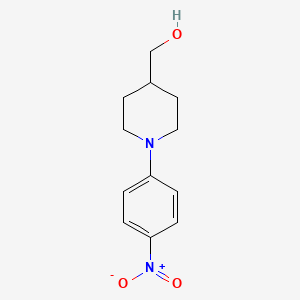

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

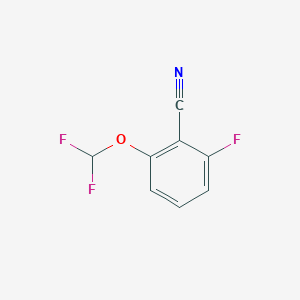

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)